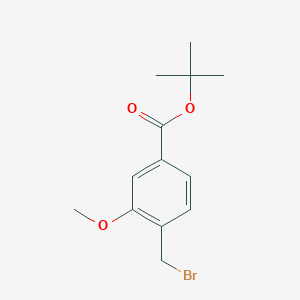

Tert-butyl 4-(bromomethyl)-3-methoxybenzoate

Description

Properties

IUPAC Name |

tert-butyl 4-(bromomethyl)-3-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrO3/c1-13(2,3)17-12(15)9-5-6-10(8-14)11(7-9)16-4/h5-7H,8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVXGMHSHXOJDAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=C(C=C1)CBr)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(bromomethyl)-3-methoxybenzoate typically involves the bromination of a suitable precursor. One common method is the bromination of tert-butyl 4-methyl-3-methoxybenzoate using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods

Industrial production of tert-butyl 4-(bromomethyl)-3-methoxybenzoate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(bromomethyl)-3-methoxybenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The ester group can be reduced to the corresponding alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Major Products Formed

Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

Oxidation: Products include aldehydes and carboxylic acids.

Reduction: Products include alcohols.

Scientific Research Applications

Organic Synthesis

Tert-butyl 4-(bromomethyl)-3-methoxybenzoate serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its bromomethyl group allows for versatile nucleophilic substitution reactions, making it a key building block in the development of more complex molecules .

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | The bromomethyl group can be substituted by nucleophiles like amines or thiols. |

| Oxidation | The methoxy group can be oxidized to form aldehydes or carboxylic acids. |

| Reduction | The ester group can be reduced to the corresponding alcohol. |

Biological Applications

In biological research, this compound is utilized to study enzyme inhibitors and as a precursor for bioactive compounds. Its structure allows for modifications that can lead to the development of new therapeutic agents targeting various diseases .

Pharmaceutical Development

Tert-butyl 4-(bromomethyl)-3-methoxybenzoate is explored for its potential in drug development, particularly in creating compounds with anticancer and antimicrobial properties. For instance, derivatives of this compound have been investigated for their efficacy as anti-inflammatory agents and testosterone 5α-reductase inhibitors .

Case Study 1: Synthesis of Anticancer Agents

Research has demonstrated that derivatives of tert-butyl 4-(bromomethyl)-3-methoxybenzoate exhibit promising activity against cancer cell lines. A study synthesized several analogs and evaluated their cytotoxic effects, revealing that modifications to the bromomethyl group significantly influenced biological activity .

Case Study 2: Enzyme Inhibition Studies

In another study, this compound was employed as a scaffold to develop enzyme inhibitors. The bromomethyl group facilitated the attachment of various nucleophiles that were screened for inhibitory activity against specific enzymes involved in metabolic pathways related to cancer progression .

Comparison with Related Compounds

| Compound | Key Features |

|---|---|

| Tert-butyl 4-methyl-3-methoxybenzoate | Lacks bromomethyl group; less reactive in nucleophilic substitution. |

| Tert-butyl 4-(chloromethyl)-3-methoxybenzoate | Contains chloromethyl instead; different reactivity and conditions needed. |

| Tert-butyl 4-(hydroxymethyl)-3-methoxybenzoate | Hydroxymethyl group enhances oxidation reactions; useful in different contexts. |

Mechanism of Action

The mechanism of action of tert-butyl 4-(bromomethyl)-3-methoxybenzoate depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. In oxidation reactions, the methoxy group is converted to more oxidized forms, altering the compound’s reactivity and properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Structural and Reactivity Differences

Ester Group Influence :

- The tert-butyl ester in the target compound increases steric hindrance compared to methyl esters (e.g., Methyl 4-(bromomethyl)-3-methoxybenzoate), slowing nucleophilic substitution but improving stability under acidic conditions .

- In contrast, methyl esters (e.g., Methyl 3-bromo-4-methylbenzoate, CAS 104901-43-1) exhibit lower molecular weights and higher volatility, facilitating purification via distillation .

Substituent Effects :

- The methoxy group (electron-donating) in the target compound contrasts with the nitro group (electron-withdrawing) in tert-butyl 4-(bromomethyl)-3-nitrobenzoate, altering electrophilic aromatic substitution patterns .

- Fluorinated analogs (e.g., tert-butyl 4-bromo-2-fluorobenzoate) exhibit enhanced reactivity in Suzuki-Miyaura couplings due to fluorine’s electronegativity .

Physical-Chemical Properties

- Boiling Point and Density :

- Methyl 4-(bromomethyl)-3-methoxybenzoate has a boiling point of 324.2°C and density of 1.4 g/cm³ . The tert-butyl analog likely has a higher molecular weight (301.18 vs. 259.096) but lower density due to increased steric bulk.

- tert-Butyl 4-bromo-2-fluorobenzoate (C₁₁H₁₂BrFO₂) has a molecular weight of 275.12, with fluorine contributing to higher polarity .

Biological Activity

Tert-butyl 4-(bromomethyl)-3-methoxybenzoate is a synthetic compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Tert-butyl 4-(bromomethyl)-3-methoxybenzoate has the following chemical structure:

- Molecular Formula : CHBrO

- CAS Number : 104436-91-1

- Molecular Weight : 271.15 g/mol

The compound features a tert-butyl group, a bromomethyl group, and a methoxy substituent on a benzoate backbone, which contributes to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of methoxybenzoates have been shown to inhibit the growth of various bacterial strains. The presence of bromine in the structure may enhance this activity by increasing lipophilicity, facilitating membrane penetration.

Anticancer Activity

Studies have demonstrated that certain benzoate derivatives can act as inhibitors of tubulin polymerization, which is crucial for cancer cell proliferation. Tert-butyl 4-(bromomethyl)-3-methoxybenzoate may share this mechanism, potentially making it a candidate for further investigation in cancer therapy.

The exact mechanism of action for Tert-butyl 4-(bromomethyl)-3-methoxybenzoate remains to be fully elucidated. However, it is hypothesized that:

- Enzyme Inhibition : Similar compounds often act as enzyme inhibitors, affecting pathways involved in cell division and metabolism.

- Receptor Interaction : The compound may interact with specific cellular receptors, modulating signal transduction pathways.

Case Studies and Experimental Data

- Antimicrobial Screening : A study evaluated the antimicrobial activity of various benzoate derivatives, including Tert-butyl 4-(bromomethyl)-3-methoxybenzoate. Results indicated that it exhibited moderate to high activity against Gram-positive bacteria, suggesting its potential as an antimicrobial agent.

- Cytotoxicity Assays : In vitro assays using cancer cell lines demonstrated that the compound could inhibit cell growth at certain concentrations. The IC values were comparable to known anticancer agents, warranting further exploration into its therapeutic potential.

- Structure-Activity Relationship (SAR) Analysis : SAR studies indicated that the presence of both the bromomethyl and methoxy groups significantly contributed to the biological activity observed in related compounds. This insight can guide future modifications to enhance efficacy.

Data Table: Biological Activity Summary

Q & A

Q. What are the common synthetic routes for tert-butyl 4-(bromomethyl)-3-methoxybenzoate?

- Methodological Answer : A typical approach involves alkylation of tert-butyl 3-methoxy-4-hydroxybenzoate with bromomethyl bromide. The reaction is conducted in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base at 80°C. After 12–24 hours, the product is purified via column chromatography (silica gel, hexane/ethyl acetate gradient). This method mirrors protocols for analogous esters, achieving yields >95% under optimized conditions .

Q. How is tert-butyl 4-(bromomethyl)-3-methoxybenzoate characterized after synthesis?

- Methodological Answer : Characterization relies on ¹H NMR and mass spectrometry :

- ¹H NMR :

- Tert-butyl group: Singlet at δ ~1.43 ppm (9H).

- Methoxy group: Singlet at δ ~3.85 ppm (3H).

- Bromomethyl (-CH₂Br): Triplet at δ ~4.30 ppm (2H, J = 6.5 Hz).

- Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 315.04 (C₁₃H₁₅BrO₃). Purity is confirmed via HPLC (>98%) .

Advanced Research Questions

Q. How can unintended elimination of the bromomethyl group be minimized during synthesis or downstream reactions?

- Methodological Answer :

- Temperature Control : Maintain reactions at 0–5°C to suppress elimination pathways.

- Catalyst Selection : Use palladium catalysts with bulky ligands (e.g., XPhos) in cross-coupling reactions to favor substitution over β-hydride elimination.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) stabilize transition states for substitution, while avoiding high temperatures in protic solvents (e.g., ethanol) .

Q. What strategies improve regioselectivity when using this compound in nucleophilic substitutions?

- Methodological Answer :

- Steric Guidance : The tert-butyl group creates steric hindrance, directing nucleophiles to the bromomethyl site.

- Leaving Group Activation : Add tetrabutylammonium iodide (TBAI) to enhance bromide displacement via in situ generation of a more reactive iodide intermediate.

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min at 100°C vs. 24 hours conventionally), minimizing side reactions .

Q. How does the electronic environment of the aromatic ring influence reactivity in cross-coupling reactions?

- Methodological Answer :

- The electron-donating methoxy group activates the ring for electrophilic substitutions but deactivates it for Suzuki-Miyaura couplings.

- Workaround : Use Pd(OAc)₂ with SPhos ligand and Cs₂CO₃ in toluene/water to enhance coupling efficiency with aryl boronic acids.

- Monitoring : Track reaction progress via TLC (Rf shift from 0.5 to 0.3 in hexane/ethyl acetate 7:3) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.